2-(氯甲基)-5-硝基吡啶

描述

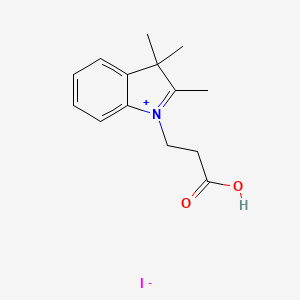

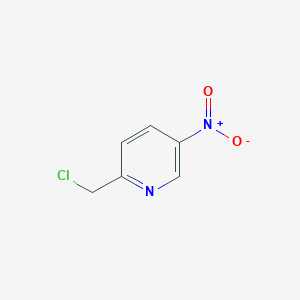

2-(Chloromethyl)-5-nitropyridine , also known by its chemical formula C₆H₄ClNO₂ , is a heterocyclic organic compound. It belongs to the pyridine family and contains both chlorine and nitro functional groups. The compound’s structure consists of a pyridine ring with a chloromethyl group (CH₂Cl) attached at position 2 and a nitro group (NO₂) at position 5.

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-5-nitropyridine involves several methods, including chlorination of 2-methyl-5-nitropyridine or nitration of 2-chloromethylpyridine. These reactions can be carried out under controlled conditions to yield the desired product. Researchers have explored various synthetic routes to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-5-nitropyridine is crucial for understanding its properties and reactivity. The compound’s planar pyridine ring, chloromethyl group, and nitro group contribute to its overall shape and electronic properties. Analyzing bond angles, bond lengths, and molecular symmetry provides insights into its behavior.

Chemical Reactions Analysis

2-(Chloromethyl)-5-nitropyridine participates in various chemical reactions:

- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions with amines or other nucleophiles.

- Reduction : The nitro group can be reduced to an amino group, yielding 2-(aminomethyl)-5-nitropyridine.

- Functional Group Transformations : Researchers have explored derivatization strategies to modify the compound’s functional groups.

Physical And Chemical Properties Analysis

- Melting Point : 2-(Chloromethyl)-5-nitropyridine typically melts around 100-110°C .

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

- Stability : The compound is sensitive to light and moisture, and its stability should be considered during storage and handling.

科学研究应用

1. 晶体工程和非中心对称结构

2-(氯甲基)-5-硝基吡啶已用于非中心对称晶体的设计中,特别是涉及像2-氨基-5-硝基吡啶鎓这样的生色团。这些结构以其人字形图案为特征,这些图案受涉及的分子实体和庞大基团的存在的影响。此类非中心对称结构在材料科学和晶体学等领域中找到应用(Y. L. Fur 等,1996)。

2. 亲核取代反应

这种化合物在取代反应中很重要,特别是在磺酸基团被各种亲核试剂取代时。通过这些反应,合成了多种吡啶衍生物,为有机化学领域和新型化合物的开发做出了贡献(J. Bakke 和 I. Sletvold,2003)。

3. 反应机理研究

2-(氯甲基)-5-硝基吡啶与氢氧根离子反应一直是研究的主题,有助于理解反应机理,如 SN(ANRORC) 机理。此类研究对于理解分子相互作用和反应途径的理论化学至关重要(L. W. Haynes 和 V. Pett,2007)。

4. 反应动力学

已经研究了涉及 2-(氯甲基)-5-硝基吡啶的反应的动力学,例如与哌啶和吗啉的反应。这些研究对于理解化学反应的速度和条件的物理有机化学至关重要(Ezzat A. Hamed,1997)。

5. 分子结构和振动分析

已经对 2-(氯甲基)-5-硝基吡啶衍生物的分子结构、振动波数和电子性质进行了研究。这些研究有助于光谱学和分子物理学等领域,有助于理解分子行为和性质(G. Velraj 等,2015)。

安全和危害

- Toxicity : 2-(Chloromethyl)-5-nitropyridine is toxic if ingested, inhaled, or absorbed through the skin. Proper protective measures are necessary.

- Hazardous Reactions : Avoid contact with strong bases or reducing agents, as it may lead to hazardous reactions.

- Environmental Impact : Disposal should follow local regulations to prevent environmental contamination.

未来方向

Future research could focus on:

- Biological Activity : Investigate its potential as a drug candidate.

- Derivatives : Synthesize and study derivatives for improved properties.

- Computational Modeling : Use computational methods to predict its behavior and interactions.

属性

IUPAC Name |

2-(chloromethyl)-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXLNXXMMVOIAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301397 | |

| Record name | 2-(Chloromethyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-5-nitropyridine | |

CAS RN |

887588-15-0 | |

| Record name | 2-(Chloromethyl)-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887588-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3058219.png)